molecular formula C8H14Cl2N2 B1626173 5-Amino-2-methyl-benzenemethanamine dihydrochloride CAS No. 28096-35-7

5-Amino-2-methyl-benzenemethanamine dihydrochloride

Cat. No.: B1626173
CAS No.: 28096-35-7
M. Wt: 209.11 g/mol
InChI Key: QJDGTGHBPKXHQH-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-amino-2-methyl-benzenemethanamine dihydrochloride is characterized by a substituted benzene ring bearing two primary amine groups and a methyl substituent. The compound crystallizes with a molecular weight of 209.11 grams per mole, and its Chemical Abstracts Service registry number 28096-35-7 reflects its well-established identity in chemical databases. X-ray crystallographic studies of related benzylamine derivatives have demonstrated that the presence of multiple amine groups significantly influences the molecular conformation and packing arrangements within the crystal lattice. The methyl group positioned at the 2-position of the benzene ring creates steric effects that impact the overall molecular geometry and influence the accessibility of the amine functional groups for intermolecular interactions.

Crystallographic analysis reveals that the aminomethyl side chain adopts specific conformations that minimize steric hindrance while maximizing favorable electrostatic interactions. The dihydrochloride salt formation involves protonation of both amine nitrogen atoms, resulting in positive charges that are balanced by two chloride anions. This ionic character dramatically alters the compound's physical properties compared to its neutral parent amine, including enhanced water solubility and modified crystalline packing arrangements. The crystal structure exhibits characteristic bond lengths and angles consistent with protonated primary amines, where the carbon-nitrogen bond distances reflect the electronic effects of protonation and the aromatic ring system.

Advanced spectroscopic techniques have provided detailed insights into the molecular vibrations and electronic structure of this compound. Infrared absorption spectroscopy reveals characteristic stretching frequencies associated with the protonated amine groups, typically appearing in the region between 3000 and 3500 wavenumbers. These spectroscopic signatures are influenced by the specific hydrogen bonding environment within the crystal lattice and provide valuable information about the local chemical environment of each functional group. The integration of multiple analytical techniques, including X-ray powder diffraction and thermal analysis methods such as differential scanning calorimetry, has enabled comprehensive characterization of the compound's crystalline properties and polymorphic behavior.

Comparative Structural Features with Benzylamine Derivatives

Comparative structural analysis of this compound with other benzylamine derivatives reveals distinctive features that arise from its unique substitution pattern. Benzylamine itself, with the molecular formula C6H5CH2NH2, serves as the fundamental structural template from which numerous derivatives are constructed. The addition of an amino group at the 5-position and a methyl group at the 2-position creates significant electronic and steric modifications that influence the compound's overall chemical behavior. These structural modifications result in altered electron density distribution across the aromatic ring system and modified basicity of the amine functional groups compared to unsubstituted benzylamine.

The presence of the additional amino group in the 5-position creates an electron-donating effect that influences the electronic properties of the entire molecular system. This substitution pattern contrasts sharply with simpler benzylamine derivatives such as 2-methylbenzylamine, which contains only a single amine group and a methyl substituent. The dual amine functionality in this compound provides multiple sites for protonation and hydrogen bonding, resulting in more complex intermolecular interaction patterns compared to monoamine derivatives. Structural studies of related compounds have demonstrated that the spatial arrangement of multiple amine groups significantly impacts crystal packing efficiency and thermal stability properties.

Analysis of bond lengths and angles within the aromatic ring system reveals subtle but important differences compared to other benzylamine derivatives. The electron-withdrawing effect of the protonated amine groups influences the aromatic carbon-carbon bond lengths, creating slight deviations from the perfectly symmetrical structure observed in unsubstituted benzene. These electronic effects propagate through the conjugated system and influence the chemical reactivity of various positions on the aromatic ring. Comparative infrared spectroscopic studies have identified characteristic frequency shifts that distinguish this compound from related structures, particularly in the regions associated with aromatic carbon-hydrogen stretching and amine nitrogen-hydrogen bending vibrations.

The chloride salt formation represents another important structural distinction from neutral benzylamine derivatives. While many benzylamine compounds exist as free bases under normal conditions, the dihydrochloride salt form of 5-amino-2-methyl-benzenemethanamine exhibits dramatically different crystal packing arrangements and intermolecular interaction patterns. The ionic character introduced by salt formation creates electrostatic attractions that dominate the crystal lattice energetics and result in significantly different physical properties compared to neutral analogs. These structural modifications have profound implications for solubility, thermal stability, and chemical reactivity profiles.

Tautomeric Forms and Protonation State Analysis

The protonation state analysis of this compound reveals complex equilibrium relationships between different ionic forms. Primary amines typically exhibit basicity values that depend on both electronic and steric factors associated with the surrounding molecular environment. In the dihydrochloride salt form, both amine nitrogen atoms are protonated, creating a dicationic species that is stabilized by interaction with two chloride anions. The protonation process involves transfer of protons from hydrochloric acid to the lone pairs of electrons on the nitrogen atoms, resulting in the formation of ammonium groups with tetrahedral geometry around each nitrogen center.

Experimental studies of amine hydrohalides have demonstrated that the strength and character of hydrogen bonding interactions are strongly dependent on the specific protonation state of the amine groups. In highly concentrated solutions, the protonated forms dominate due to the excess of acid present during salt formation, but the equilibrium can shift toward partially protonated or neutral forms under different conditions. The electronic effects of the aromatic ring system influence the basicity of each amine group differently, with the aminomethyl group potentially exhibiting different protonation behavior compared to the aromatic amine due to its different electronic environment.

Spectroscopic investigations have provided detailed insights into the vibrational characteristics of different protonation states. The infrared spectra of amine hydrohalides typically show broad absorption bands in the range of 2000 to 3500 wavenumbers, which arise from strongly hydrogen-bonded ammonium groups. These spectroscopic signatures are sensitive to the specific protonation state and hydrogen bonding environment, allowing researchers to distinguish between fully protonated, partially protonated, and neutral forms of the compound. The bathochromic shifts observed in the spectra of primary amine hydrohalides reflect the strength of hydrogen bonding interactions and provide quantitative information about the protonation equilibria.

Tautomeric equilibria in this compound system are primarily associated with proton transfer processes rather than structural rearrangements of the carbon skeleton. The relative stability of different protonation states depends on factors including solution pH, ionic strength, and the presence of competing hydrogen bond acceptors or donors. Quantum chemical calculations and experimental measurements have shown that the fully protonated dihydrochloride form represents the thermodynamically most stable state under acidic conditions, while neutral forms become more favorable as the pH increases toward neutral or basic values.

Hydrogen Bonding Network in Crystal Lattice

The hydrogen bonding network in the crystal lattice of this compound exhibits remarkable complexity due to the presence of multiple protonated amine groups and chloride anions. Each protonated nitrogen atom can participate in hydrogen bonding interactions as a donor, while the chloride anions serve as acceptors, creating an extensive three-dimensional network of intermolecular attractions. Crystallographic studies have revealed that the hydrogen bonding patterns significantly influence the overall crystal packing efficiency and contribute to the thermal stability of the solid-state structure.

The geometric parameters of hydrogen bonds in amine hydrohalides show characteristic features that distinguish them from other types of hydrogen bonding systems. Nitrogen-hydrogen to chloride distances typically fall in the range of 3.0 to 3.5 Angstroms, with bond angles approaching linearity for the strongest interactions. The presence of multiple hydrogen bond donors and acceptors within the same molecular unit creates opportunities for both intramolecular and intermolecular hydrogen bonding, leading to complex cooperative effects that strengthen the overall crystal lattice. Spectroscopic evidence indicates that these hydrogen bonds exhibit significant anharmonicity, which contributes to the broad absorption features observed in infrared spectra.

Advanced structural analysis techniques have revealed that the hydrogen bonding network exhibits directional preferences that influence the crystal morphology and mechanical properties. The arrangement of hydrogen bonds creates channels and cavities within the crystal structure that can accommodate water molecules or other small guest species under appropriate conditions. The cooperative nature of multiple hydrogen bonds results in enhanced stability compared to structures with isolated hydrogen bonding interactions, explaining the typically high melting points and low volatility observed for amine hydrohalide salts.

The influence of crystal packing forces on the hydrogen bonding network has been investigated using both experimental and computational approaches. Molecular dynamics simulations and energy calculations have demonstrated that the optimal hydrogen bonding geometry represents a balance between electrostatic attractions, steric repulsions, and crystal packing constraints. The observed hydrogen bonding patterns in this compound reflect this complex interplay of forces and provide insights into the fundamental principles governing intermolecular interactions in organic salt crystals. Understanding these hydrogen bonding networks is crucial for predicting and controlling the physical properties of related compounds and for designing new materials with desired characteristics.

Property Value Reference
Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
Chemical Abstracts Service Number 28096-35-7
IUPAC Name 3-(aminomethyl)-4-methylaniline;dihydrochloride
Hydrogen Bond Distance Range 3.0-3.5 Angstroms
Infrared Absorption Range 2000-3500 cm⁻¹

Properties

IUPAC Name

3-(aminomethyl)-4-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-2-3-8(10)4-7(6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDGTGHBPKXHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541520
Record name 3-(Aminomethyl)-4-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28096-35-7
Record name 3-(Aminomethyl)-4-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The primary synthetic route involves reducing 2-methyl-5-nitrobenzenemethanamine to its corresponding amine. In a typical procedure:

  • Substrate Preparation : 2-Methyl-5-nitrobenzenemethanamine is dissolved in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran).
  • Catalytic Reduction : Hydrogen gas is introduced under pressure (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst (5–10 wt%) at 25–50°C.
  • Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), typically requiring 6–12 hours.
  • Workup : The catalyst is filtered, and the solvent is removed under reduced pressure to isolate 5-amino-2-methyl-benzenemethanamine as a free base.

Key Data :

  • Yield : 85–92% under optimal conditions.
  • Purity : >98% (HPLC) after recrystallization from ethanol/water.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt to enhance stability and solubility:

  • Acidification : The amine is dissolved in anhydrous ether or dichloromethane, and hydrochloric acid (2 equiv) is added dropwise at 0–5°C.
  • Precipitation : The salt precipitates as a white crystalline solid, which is collected via filtration.
  • Drying : The product is vacuum-dried at 40–50°C for 12–24 hours.

Optimization Parameters :

  • Temperature Control : Maintaining <10°C during acidification minimizes side reactions.
  • Solvent Choice : Ether yields larger crystals for easier isolation.

Industrial-Scale Production Strategies

Continuous-Flow Hydrogenation

To improve efficiency, industrial processes employ continuous-flow reactors:

  • Reactor Design : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable prolonged catalyst life (>1,000 hours).
  • Conditions : 50–80°C, 10–15 bar H₂, and residence times of 10–30 minutes.
  • Output : 500–1,000 kg/day with >90% yield.

Solvent Recovery and Recycling

Economic and environmental considerations drive solvent recovery:

  • Distillation Systems : Ethanol is reclaimed at >95% efficiency via fractional distillation.
  • Waste Minimization : <5% solvent loss per batch.

Reaction Optimization and Kinetic Analysis

Catalyst Screening

Comparative studies of catalysts reveal performance variations:

Catalyst Temperature (°C) H₂ Pressure (bar) Yield (%)
Pd/C (5%) 30 1 89
Raney Ni 50 3 78
PtO₂ 25 1 82

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 2.35 (s, 3H, CH₃), 3.89 (s, 2H, CH₂NH₂), 6.95–7.20 (m, 3H, Ar-H).
  • IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Purity Assurance

  • HPLC : C18 column, 90:10 H₂O/acetonitrile, 1 mL/min, retention time = 4.2 min.
  • Melting Point : 215–217°C (decomposition).

Comparative Analysis of Synthetic Methodologies

Batch vs. Continuous Processes

Parameter Batch Reactor Continuous Flow
Catalyst Lifetime 50 batches >1,000 hours
Daily Output 100 kg 800 kg
Solvent Use 5 L/kg product 3 L/kg product

Insight : Continuous flow reduces solvent waste and operational costs.

Environmental Impact

  • E-Factor : 8.2 (batch) vs. 4.5 (continuous), indicating superior sustainability for flow chemistry.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a building block for more complex molecules in organic synthesis. It can undergo various reactions such as oxidation, reduction, and electrophilic substitution, making it versatile for producing derivatives and other functional compounds.

Biology

  • Enzyme Interaction Studies : It is employed in research focusing on enzyme interactions and protein modifications. The compound can act as a substrate for specific enzymes, facilitating studies on metabolic pathways and enzyme kinetics.

Medicine

  • Drug Development : There is ongoing investigation into its potential use in drug development, particularly for conditions like neurodegenerative diseases. Its role as a monoamine oxidase inhibitor (MAOI) suggests it could enhance neurotransmitter levels, potentially improving mood and cognitive functions .
  • Neuroprotective Effects : Research indicates that benzylamine derivatives may exhibit neuroprotective properties by inhibiting phosphodiesterase enzymes involved in neuronal signaling pathways .

Industry

  • Production of Dyes and Pigments : The compound is utilized in the industrial production of dyes and pigments due to its chemical reactivity and ability to form stable complexes with metal ions.

Neurodegeneration

In studies involving animal models of Alzheimer's disease, administration of benzylamine derivatives led to significant improvements in cognitive function and memory retention. These compounds were shown to elevate cyclic guanosine monophosphate (cGMP) levels in the hippocampus, suggesting enhanced synaptic plasticity .

Tyrosinase Inhibition

Research has explored the inhibitory effects of similar compounds on tyrosinase activity, which is crucial for melanin production. In vitro studies demonstrated significant dose-dependent inhibition of both cellular tyrosinase activity and melanin production, indicating potential applications in dermatology .

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-amino-2-methyl-benzenemethanamine dihydrochloride with structurally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight Substituents/Backbone Key Properties/Applications References
This compound C₈H₁₄Cl₂N₂ 225.12 Benzene ring with -NH₂, -CH₃ Storage under inert gas at 2–8°C
5-Amino-2-methoxy-benzenemethanamine dihydrochloride C₈H₁₄Cl₂N₂O 225.12 Benzene ring with -NH₂, -OCH₃ Methoxy group enhances polarity and solubility
2-Aminoethyl-5-methoxy-benzimidazole dihydrochloride C₁₀H₁₄Cl₂N₄O 289.15 Benzimidazole with -OCH₃, ethylamine Used in heterocyclic drug synthesis
5-Amino-2-methylbenzothiazole dihydrochloride C₈H₁₀Cl₂N₂S 253.15 Benzothiazole with -NH₂, -CH₃ Potential applications in fluorescence probes
2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride C₁₀H₁₄Cl₃N₃ 282.59 Chlorinated benzimidazole, methylamine Bioactive in antimicrobial studies
Key Observations:
  • Substituent Effects: The methoxy group in 5-amino-2-methoxy derivatives increases polarity compared to methyl-substituted analogs, improving aqueous solubility . Chlorinated benzimidazoles (e.g., ) exhibit enhanced bioactivity, likely due to electron-withdrawing effects .
  • Backbone Diversity : Benzimidazole and benzothiazole derivatives (e.g., ) introduce heterocyclic rigidity, which can enhance binding affinity in drug-receptor interactions.
  • Storage Conditions : Most dihydrochloride salts require inert storage conditions to prevent decomposition, a common feature due to their hygroscopic nature .

Biological Activity

5-Amino-2-methyl-benzenemethanamine dihydrochloride, also known as benzylamine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of benzylamine, characterized by the presence of an amino group and a methyl substituent on the benzene ring. Its chemical formula is C₉H₁₃Cl₂N and it exists as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological applications.

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems. It acts as a monoamine oxidase inhibitor (MAOI), affecting the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .

Neuroprotective Effects

Recent studies have indicated that compounds related to this compound exhibit neuroprotective effects. For instance, derivatives have been investigated for their role in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting phosphodiesterase enzymes that regulate cyclic nucleotides involved in neuronal signaling .

Antiemetic Properties

The hydrochloride salt form has been utilized in clinical settings for its antiemetic properties. It was notably used during NASA's Mercury-Atlas missions to alleviate motion sickness in astronauts . The mechanism involves modulation of the vestibular system and central nervous system pathways that control nausea.

Case Studies

  • Neurodegeneration : In a study involving animal models of Alzheimer's disease, administration of benzylamine derivatives demonstrated improvements in cognitive function and memory retention. The compounds were shown to elevate cGMP levels in the hippocampus, suggesting enhanced synaptic plasticity .
  • Tyrosinase Inhibition : Research has also explored the inhibitory effects of similar compounds on tyrosinase activity, which is crucial in melanin production. In vitro studies showed significant dose-dependent inhibition of both cellular tyrosinase activity and melanin production, highlighting potential applications in dermatology.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionMAO inhibition
AntiemeticCentral nervous system modulation
Tyrosinase inhibitionEnzyme activity reduction

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 5-Amino-2-methyl-benzenemethanamine dihydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the amine and methyl group positions in the benzene ring. Compare chemical shifts with analogous compounds, such as octenidine dihydrochloride’s aromatic protons .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve amine-related impurities .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight ([M+H]+^+ peak) and detect salt adducts (e.g., chloride ions) .

Q. How should researchers handle solubility challenges during in vitro studies with this dihydrochloride salt?

Methodological Answer:

  • Solvent Optimization: Test polar solvents like water, methanol, or dimethyl sulfoxide (DMSO) at varying pH levels. Note that dihydrochloride salts (2:1 acid-base ratio) generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic interactions .
  • Buffer Compatibility: Use phosphate-buffered saline (PBS, pH 7.4) for biological assays. If precipitation occurs, consider adding solubilizing agents (e.g., cyclodextrins) or adjusting ionic strength incrementally .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interaction with bacterial cell envelopes, inspired by studies on structurally related antiseptics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize lipopolysaccharide (LPS) or peptidoglycan on sensor chips to quantify binding affinity and kinetics, mimicking the cationic interaction mechanism observed in octenidine dihydrochloride with P. aeruginosa .
  • Membrane Permeability Assays: Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membrane integrity. Compare dose-response curves with known cation-active agents like benzalkonium chloride .

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Cell Culture Optimization: Replicate in vivo conditions by co-culturing fibroblasts with immune cells (e.g., macrophages) to assess indirect toxicity via cytokine release, addressing discrepancies seen in octenidine studies .
  • In Vivo Wound Healing Models: Use murine burn wound models to evaluate tissue regeneration parameters (e.g., collagen deposition, neutrophil infiltration) alongside bacterial colonization rates. This dual endpoint approach clarifies whether antimicrobial efficacy outweighs potential cytotoxicity .

Q. What computational methods are suitable for predicting the compound’s metabolic stability and off-target effects?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots (e.g., amine demethylation).
  • Pharmacophore Mapping: Generate 3D pharmacophores based on structural analogs (e.g., LSD1 inhibitors like Bomedemstat dihydrochloride) to identify unintended receptor targets, such as monoamine oxidases .

Data-Driven Research Design Table

Parameter Recommended Method Key Consideration Reference
Purity Validation HPLC-UV (C18 column, 0.1% TFA in mobile phase)Detect amine oxidation byproducts at 220–280 nm
Salt Stability Thermogravimetric Analysis (TGA)Monitor dehydration/decomposition above 150°C
Antimicrobial Efficacy Broth microdilution (CLSI guidelines)Include cation-adjusted Mueller-Hinton broth
Toxicity Screening 3D spheroid vs. monolayer cell culturesAssess tissue-like vs. artificial environments

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methyl-benzenemethanamine dihydrochloride
Reactant of Route 2
5-Amino-2-methyl-benzenemethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.